molecular formula C4H3FN2O2 B1202273 6-Fluorouracil CAS No. 591-36-6

6-Fluorouracil

Katalognummer: B1202273
CAS-Nummer: 591-36-6
Molekulargewicht: 130.08 g/mol
InChI-Schlüssel: ZARBPJCRKSPIRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorouracil typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination at the desired position on the uracil molecule.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluorouracil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various amino derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

6-Fluorouracil is widely used in the treatment of several cancers, including:

  • Colorectal Cancer : It is often part of combination chemotherapy regimens for advanced stages.
  • Breast Cancer : Used as a palliative treatment option.
  • Gastric and Esophageal Cancers : Effective in managing symptoms and prolonging survival.
  • Head and Neck Cancers : Employed in both curative and palliative settings.

The drug is administered either intravenously or topically depending on the type of cancer being treated. For instance, intravenous administration is common for systemic cancers, while topical formulations are used for localized skin cancers.

Dermatological Uses

Topical formulations of this compound are effective in treating actinic keratoses and superficial basal cell carcinomas. Studies have shown that:

  • Actinic Keratoses : A regimen involving a 0.5% topical formulation applied daily for one week significantly reduces lesion counts compared to vehicle controls, achieving complete clearance in a notable percentage of patients .
  • Basal Cell Carcinomas : Particularly useful when conventional treatments are impractical due to multiple lesions or difficult sites.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Metastatic Esophageal Cancer :
    A case report described a 74-year-old patient with metastatic esophageal cancer who showed significant improvement after receiving a reduced dose of 5-Fluorouracil due to partial dihydropyrimidine dehydrogenase deficiency. The patient tolerated the treatment well with minimal side effects .
  • Actinic Keratoses Treatment :
    In a clinical trial involving patients with actinic keratoses, those treated with topical 0.5% fluorouracil showed a reduction in lesion count by over 60% within four weeks compared to control groups . The long-term follow-up indicated sustained improvements even six months post-treatment.
  • Intralesional Administration :
    A review across multiple studies indicated that intralesional administration of fluorouracil led to a clearance rate of approximately 92.66% for various cutaneous lesions, with adverse effects being mostly mild and self-limiting .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus other treatment modalities for actinic keratoses:

Treatment ModalityComplete Clearance Rate (%)Lesion Count Reduction (%)
Topical 0.5% Fluorouracil16.762.4
Vehicle Control028.8
Cryosurgery AloneVariesVaries
Combination (Fluorouracil + Cryosurgery)3067

Wirkmechanismus

6-Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate, leading to DNA damage and cell death. Additionally, this compound can be incorporated into RNA, disrupting RNA processing and function . The molecular targets include thymidylate synthase and various RNA polymerases, and the pathways involved are primarily related to DNA and RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: The most closely related compound, differing only in the position of the fluorine atom.

    Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active compound in the body.

    Tegafur: Another prodrug that is metabolized to 5-fluorouracil.

Uniqueness

6-Fluorouracil is unique in its ability to be directly incorporated into RNA, which is not a common feature among similar compounds. This incorporation disrupts RNA processing and function, adding an additional layer of cytotoxicity . Its specific inhibition of thymidylate synthase also makes it particularly effective in targeting rapidly dividing cancer cells .

Biologische Aktivität

6-Fluorouracil (5-FU) is a pyrimidine analog widely used in the treatment of various cancers, including colorectal, breast, and head and neck cancers. Its biological activity primarily stems from its ability to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

The primary mechanism through which this compound exerts its effects involves several key pathways:

  • Thymidylate Synthase Inhibition : 5-FU is converted intracellularly to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), which binds to thymidylate synthase (TS) in the presence of the folate cofactor N5,N10-methylenetetrahydrofolate. This interaction forms a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), ultimately leading to reduced DNA synthesis and repair .
  • Incorporation into RNA and DNA : 5-FU can also be converted into fluorouridine triphosphate (FUTP) and FdUTP. FUTP is incorporated into RNA, disrupting RNA processing and protein synthesis, while FdUTP can be integrated into DNA, causing further damage and cellular apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution:

  • Absorption : 28-100% following intravenous administration.
  • Half-life : Approximately 10-20 minutes.
  • Metabolism : Primarily hepatic, with metabolites including carbon dioxide and urea being excreted .
  • Elimination : About 7-20% of the drug is excreted unchanged in urine within six hours; most is eliminated within the first hour .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in clinical settings:

Case Study: Topical Fluorouracil for Actinic Keratosis

A study investigated the efficacy of a 0.5% topical formulation of fluorouracil in treating actinic keratosis (AK) before cryosurgery. Key findings included:

  • Efficacy After Four Weeks : The mean lesion count was reduced by 62.4% in the fluorouracil group compared to 28.8% in the vehicle group (P<0.001). Complete clearance was achieved in 16.7% of patients treated with fluorouracil versus 0% in the control group .
  • Long-Term Outcomes : At six months post-treatment, the fluorouracil plus cryosurgery group had a mean lesion count reduction of 67.0% , significantly higher than the 45.6% reduction in the control group (P=0.01) .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Mechanism Description
Thymidylate Synthase InhibitionForms a stable complex with TS, inhibiting dTMP production
RNA IncorporationFUTP replaces UTP in RNA, disrupting processing and protein synthesis
DNA IncorporationFdUTP integrates into DNA, causing damage and apoptosis

Eigenschaften

IUPAC Name

6-fluoro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARBPJCRKSPIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326479
Record name 6-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-36-6
Record name 6-Fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 591-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluorouracil
Reactant of Route 2
6-Fluorouracil
Reactant of Route 3
6-Fluorouracil
Reactant of Route 4
6-Fluorouracil
Reactant of Route 5
6-Fluorouracil
Reactant of Route 6
6-Fluorouracil
Customer
Q & A

Q1: How does 6-Fluorouracil exert its cytotoxic effect?

A: this compound (5-FU) is a pyrimidine analog that disrupts DNA and RNA synthesis. [] It achieves this by primarily inhibiting thymidylate synthase (TS), a crucial enzyme for DNA replication. 5-FU is converted into its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which binds to and inhibits TS. This binding forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidine, a key DNA building block. []

Q2: The provided abstracts mention the use of this compound in combination with other chemotherapeutic agents. What is the rationale for this approach?

A: Combining this compound with other chemotherapeutic agents, such as cyclophosphamide, methotrexate, vincristine, and prednisone, is a common strategy to enhance treatment efficacy. [, , ] This approach, known as combination chemotherapy, targets multiple pathways involved in cancer cell growth and proliferation simultaneously, potentially leading to a more potent anti-tumor effect and reducing the likelihood of developing drug resistance. [, ]

Q3: The research suggests that this compound treatment can impact granulocyte function. Can you elaborate on this observation?

A: Studies on breast cancer patients receiving chemotherapy regimens including this compound observed a significant reduction (approximately 50%) in the chemiluminescence response of granulocytes compared to untreated individuals. [] Chemiluminescence, a measure of reactive oxygen species production, is associated with the bactericidal capacity of these immune cells. The study postulates that chemotherapy, including this compound, might affect granulocyte precursor cells in the bone marrow, leading to functionally weaker granulocytes with diminished bactericidal capacity. [] This finding highlights the potential impact of this compound on the immune system and its role in increasing susceptibility to infections in cancer patients.

Q4: One abstract mentions the "Cardiac toxicity of 5-fluorouracil" and specifically mentions "coronary spasm." Can you elaborate on this?

A: While this compound is primarily known for its effects on rapidly dividing cells like cancer cells, it can also have unintended effects on other tissues. [] While rare, this compound has been associated with cardiotoxicity, particularly coronary spasm. [] The exact mechanism is not fully understood but might involve direct effects on coronary arteries, leading to their constriction. This can cause symptoms like chest pain (angina). It's important to note that this side effect is not common and physicians consider the benefits of this compound treatment in the context of potential risks.

Q5: The research mentions a study comparing "multimodal therapy" with surgery for esophageal adenocarcinoma. What does multimodal therapy entail in this context, and what were the findings?

A: In the context of esophageal adenocarcinoma, multimodal therapy refers to a combination of chemotherapy, radiotherapy, and surgery. [, ] The study compared this approach to surgery alone and found that multimodal therapy led to significant improvements in survival. [, ] Patients receiving multimodal therapy had a median survival of 16 months compared to 11 months for those undergoing surgery alone. [, ] This highlights the potential benefits of combining this compound-based chemotherapy with other treatment modalities in managing this specific type of cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.